N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-7-12(2)24-18(21-11)22-16(23-24)17(25)20-9-13-3-4-15(19-8-13)14-5-6-26-10-14/h3-8,10H,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAICPWGORFUIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=CN=C(C=C3)C4=COC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Cyclization: The nitrile intermediate is then cyclized with appropriate reagents to form the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Triazolo-Pyrimidine Ring
-
Nucleophilic Substitution : The methyl group at position 5/7 undergoes halogenation (e.g., bromination) under radical initiators (e.g., NBS, AIBN).
-
Electrophilic Aromatic Substitution : Nitration at electron-rich positions of the pyrimidine ring occurs with HNO₃/H₂SO₄ at 0–5°C.
Furan Ring
-
Electrophilic Substitution : Furan-3-yl undergoes sulfonation or Friedel-Crafts alkylation in the presence of AlCl₃.
-
Oxidation : Catalytic hydrogenation with Pd/C converts the furan ring to a tetrahydrofuran derivative.
Pyridine-CH₂ Linker
-
Oxidation : The benzylic CH₂ group oxidizes to a ketone using KMnO₄ in acidic conditions.
-
Reductive Amination : Reacts with primary amines under NaBH₃CN to form secondary amines.
Catalytic Cross-Coupling Reactions
The pyridine and furan subunits enable further functionalization via transition metal catalysis:
Degradation and Stability Studies
-
Hydrolysis : The amide bond hydrolyzes under acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding carboxylic acid and amine fragments.
-
Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the triazole ring, forming pyrimidine-2-carbonitrile derivatives.
Scientific Research Applications
Case Studies
- Inhibition of c-Met Kinase : Research has shown that derivatives of the triazolo[1,5-a]pyrimidine scaffold can selectively inhibit c-Met kinase with low nanomolar IC₅₀ values. For instance, a related compound demonstrated an IC₅₀ of 0.005 µM against c-Met kinases and was evaluated in preclinical trials for various cancers including non-small cell lung cancer .
- Microtubule Targeting : Compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been developed that target microtubules in cancer cells. These compounds disrupt the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells .
Anti-Parasitic Activity
Recent studies have indicated that triazolo[1,5-a]pyrimidines exhibit anti-parasitic properties. For example, certain derivatives have been tested against Trypanosoma brucei in mouse models and showed significant efficacy in clearing parasites from the central nervous system . This suggests potential applications in treating parasitic infections.
Cardiovascular Applications
The compound's structural features suggest it may also interact with pathways involved in cardiovascular diseases. Preliminary studies indicate that similar triazole derivatives can modulate vascular smooth muscle cell proliferation . This opens avenues for further exploration into its use for cardiovascular therapies.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It acts by inhibiting key enzymes and pathways, such as protein kinases, which are crucial for cell growth and proliferation. This inhibition leads to the suppression of signaling pathways involved in disease progression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected [1,2,4]Triazolo[1,5-a]Pyrimidine Derivatives
Key Observations:
- Carboxamide vs. Ester: The target compound’s carboxamide group (vs. the ethyl ester in Compound 12) likely enhances hydrogen-bonding capacity, improving target affinity .
- Substituent Effects: The 5,7-dimethyl groups on the target compound may increase metabolic stability compared to analogs with bulkier aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5a) .
Physicochemical Properties
- Solubility: The target compound’s furan and pyridine groups likely improve aqueous solubility compared to purely aromatic analogs (e.g., Compound 12).
- Melting Points: Compound 12 (mp 206°C) and Compound 40 (mp 157°C) suggest that ester derivatives have higher melting points than carboxamides, possibly due to crystalline packing .
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS Number: 2034465-52-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core fused with a furan and pyridine moiety. Its molecular weight is approximately 300 g/mol, and it possesses various functional groups that contribute to its biological activity.
Research indicates that compounds with a similar structural motif often exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Many triazole derivatives are known to inhibit various kinases involved in cell signaling pathways, which can lead to anti-cancer effects.
- Targeting Enzymatic Activity : The presence of the triazole ring enhances binding affinity to certain enzymes, potentially leading to inhibition of tumor growth and metastasis.
Anticancer Activity
Studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Viability Assays : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines (e.g., MCF-7 and 4T1), with IC50 values indicating strong potency against tumor growth .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.3 | Inhibition of growth |
| 4T1 | 0.0121 | Induction of apoptosis |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests suggest it has activity against both bacterial and fungal strains, although specific data on its spectrum of activity is still being compiled .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of the compound on breast cancer cells. The results indicated that treatment with this compound led to:
- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells compared to control groups.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of the compound. It was found to selectively inhibit certain protein kinases associated with cancer progression:
| Enzyme Target | IC50 (µM) |
|---|---|
| ALK5 | 0.013 |
| EGFR | 0.0165 |
These findings suggest that the compound could be developed further as a targeted therapy for specific cancers .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like this compound, and how are reaction conditions optimized?
- Methodological Answer : Triazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of enaminones with heterocyclic precursors (e.g., 1,3,4-oxadiazole thiols) in polar aprotic solvents like DMF or pyridine. For example, K₂CO₃ is used as a base to facilitate nucleophilic substitution reactions (e.g., alkylation of thiol intermediates) . Reaction optimization involves adjusting stoichiometry, temperature (room temperature vs. reflux), and solvent polarity to improve yield and purity. Characterization relies on NMR (¹H/¹³C), MS, and IR to confirm regioisomeric control .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Orthogonal techniques are essential:
- ¹H NMR : Identifies substituent positions via coupling constants (e.g., J = 6.8–8.0 Hz for pyridine protons) and integration ratios .
- MS (ESI) : Validates molecular weight (e.g., m/z 378.2–436.2 for analogous triazolopyrimidines) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguous regiochemistry, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Core modifications : Replace the furan-3-yl group with other heterocycles (e.g., thiophene or pyridinyl) to assess binding affinity changes. For example, pyrazolo[1,5-a]pyrimidines with thienyl groups showed altered enzymatic inhibition profiles .
- Substituent positioning : Compare para- vs. meta-substituted aryl groups on the pyridine ring using in vitro assays (e.g., CB2 receptor binding in ). Statistical models (e.g., CoMFA) can correlate steric/electronic properties with activity .
Q. What strategies resolve contradictions in reported synthetic yields or biological data for structurally similar compounds?
- Methodological Answer :
- Yield discrepancies : Re-evaluate reaction parameters (e.g., solvent purity, catalyst loading). For instance, trifluoromethylated pyrimidines in showed yields from 48–78% due to varying steric hindrance in cyclocondensation steps.
- Biological variability : Use standardized assays (e.g., IC₅₀ determinations under identical buffer conditions) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How can computational methods predict metabolic stability and toxicity for this compound?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions. For example, trifluoromethyl groups enhance metabolic stability by reducing oxidative metabolism .
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) and Ames tests for mutagenicity are critical. Analogous pyrazolo[1,5-a]pyrimidines in underwent hepatotoxicity screening via ALT/AST measurements.
Q. What crystallographic techniques are used to resolve ambiguities in regiochemistry for triazolo[1,5-a]pyrimidines?
- Methodological Answer : Single-crystal X-ray diffraction is definitive. For example, resolved the N-(4-chlorophenyl) derivative’s structure, confirming bond angles (e.g., 117.5° for triazole-pyrimidine fusion) and hydrogen-bonding networks. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility. Safety data in recommend DMSO for stock solutions but caution against concentrations >5% in vivo.
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide moiety to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
